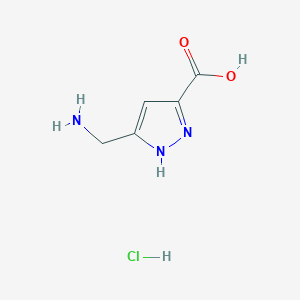
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the aminomethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde and a suitable amine under acidic conditions.
Carboxylation: The carboxyl group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coordination complexes.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing the compound’s biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(aminomethyl)-1H-pyrazole-4-carboxylic acid hydrochloride
- 3-(aminomethyl)-1H-pyrazole-5-carboxamide
- 3-(aminomethyl)-1H-pyrazole-5-carboxylate
Uniqueness
3-(aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and carboxylic acid groups allows for versatile reactivity and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H8ClN3O2 |
|---|---|
Poids moléculaire |
177.59 g/mol |
Nom IUPAC |
5-(aminomethyl)-1H-pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-2-3-1-4(5(9)10)8-7-3;/h1H,2,6H2,(H,7,8)(H,9,10);1H |
Clé InChI |
VXWTUQGUSZIERN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(=O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


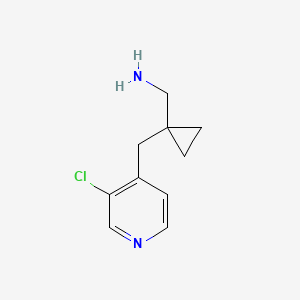
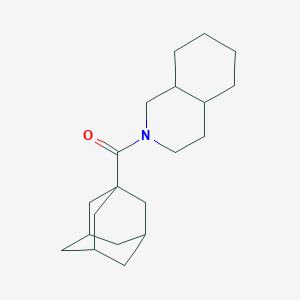
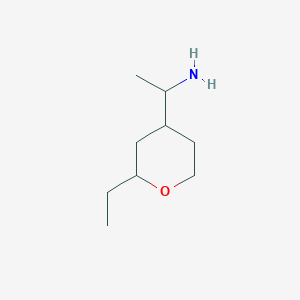
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)

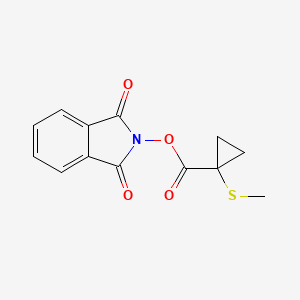
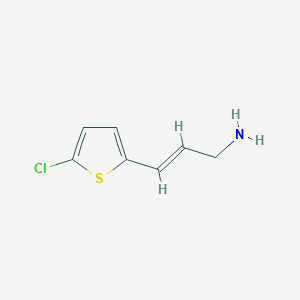
![Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
![(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
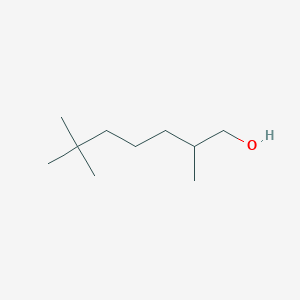
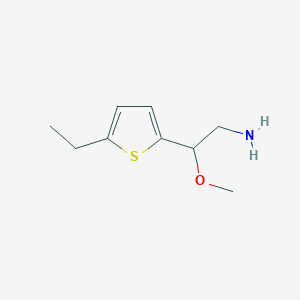
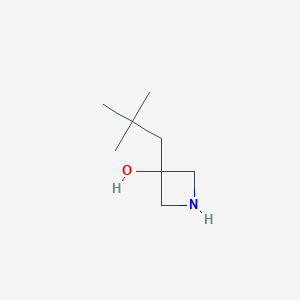
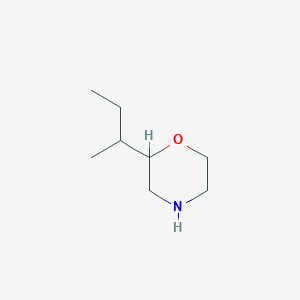
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
